molecular formula C15H18O3 B8017104 Ethyl 2-[(2,6-dimethylphenyl)methylidene]-3-oxobutanoate

Ethyl 2-[(2,6-dimethylphenyl)methylidene]-3-oxobutanoate

Cat. No.: B8017104
M. Wt: 246.30 g/mol
InChI Key: FPEBHGKOFMDFIU-NTEUORMPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[(2,6-dimethylphenyl)methylidene]-3-oxobutanoate is a chemical compound with the molecular formula C14H18O3. It is a yellow liquid with a fruity odor and is commonly used in the pharmaceutical, environmental, and industrial fields.

Preparation Methods

The synthesis of Ethyl 2-[(2,6-dimethylphenyl)methylidene]-3-oxobutanoate can be achieved through various methods. One common synthetic route involves the reaction of ethyl acetoacetate with 2,6-dimethylbenzaldehyde in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Ethyl 2-[(2,6-dimethylphenyl)methylidene]-3-oxobutanoate undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide, leading to the formation of various substituted products.

Scientific Research Applications

Ethyl 2-[(2,6-dimethylphenyl)methylidene]-3-oxobutanoate has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.

    Industry: It is used in the production of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-[(2,6-dimethylphenyl)methylidene]-3-oxobutanoate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Ethyl 2-[(2,6-dimethylphenyl)methylidene]-3-oxobutanoate can be compared with similar compounds such as indane-1,3-dione and its derivatives. While both compounds share some structural similarities, this compound is unique in its specific functional groups and chemical properties, which contribute to its distinct applications and reactivity .

Properties

IUPAC Name

ethyl (2E)-2-[(2,6-dimethylphenyl)methylidene]-3-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O3/c1-5-18-15(17)14(12(4)16)9-13-10(2)7-6-8-11(13)3/h6-9H,5H2,1-4H3/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPEBHGKOFMDFIU-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=C(C=CC=C1C)C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/C1=C(C=CC=C1C)C)/C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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